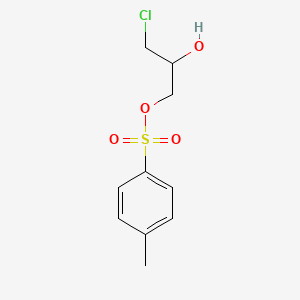

1-Tosyloxy-3-chloropropan-2-ol

Description

Strategic Significance of Multifunctionalized Halohydrins and Sulfonate Esters as Versatile Synthetic Precursors

Multifunctionalized molecules like 1-tosyloxy-3-chloropropan-2-ol are of immense strategic importance in organic synthesis. They serve as "linchpin" fragments, capable of connecting different parts of a molecule or introducing a cascade of functionalities in a controlled manner.

Halohydrins , which contain a halogen and a hydroxyl group on adjacent carbon atoms, are valuable synthetic intermediates. wikipedia.orgchemistrysteps.com They can be readily prepared from alkenes through treatment with a halogen in the presence of water. wikipedia.orgmasterorganicchemistry.com A key reaction of halohydrins is their conversion to epoxides upon treatment with a base, an intramolecular SN2 reaction. wikipedia.org This transformation is fundamental in the synthesis of a wide array of organic compounds.

Sulfonate esters , such as the tosyloxy group in this compound, are excellent leaving groups in nucleophilic substitution and elimination reactions. eurjchem.com Their stability and the ease with which they can be introduced, typically by reacting an alcohol with a sulfonyl chloride, make them indispensable tools for synthetic chemists. eurjchem.comresearchgate.net The sulfonate ester moiety can act as an electrophilic partner in various transformations. eurjchem.com

The combination of both a halohydrin and a sulfonate ester in a single molecule, as seen in this compound, provides a powerful platform for complex molecule synthesis. The differential reactivity of the chloro and tosyloxy groups allows for selective transformations, enabling the stepwise construction of intricate molecular frameworks.

Overview of the Chemical Landscape and Research Trajectories for this compound and Analogues

Research involving this compound and its analogues is primarily focused on their application as building blocks in the synthesis of biologically active molecules and functional materials. The inherent reactivity of these compounds makes them ideal starting materials for creating diverse molecular libraries for drug discovery and development.

Analogues of this compound, where the chloro or tosyloxy groups are replaced by other halogens or sulfonate esters, are also of significant interest. For instance, compounds like 1-bromo-3-chloropropan-2-ol (B1265474) are also recognized as useful synthetic intermediates. nih.gov The choice of halogen and sulfonate ester can fine-tune the reactivity and selectivity of the molecule, allowing for a more tailored synthetic approach.

Current research often explores the use of these building blocks in the synthesis of chiral molecules. The stereochemistry of the secondary alcohol in this compound can be controlled or resolved, providing access to enantiomerically pure products, which is crucial in the pharmaceutical industry.

Historical Context of Related Propanol (B110389) Derivatives in Advanced Synthetic Chemistry

The utility of propanol derivatives as fundamental building blocks in organic synthesis has a long and rich history. Simple propanol derivatives, such as 2-amino-1-propanol and 3-amino-1-propanol, have been utilized in various synthetic applications. wikipedia.org The development of methods to functionalize the propanol backbone has been a continuous area of research.

The synthesis of propanol derivatives with multiple leaving groups, such as those described in various patents, highlights the ongoing need for novel, multifunctional compounds that can facilitate new synthetic routes or enable the preparation of new structures. google.com For example, the preparation of 1,3-propanediol (B51772) from 1-bromo-3-chloropropane (B140262) demonstrates the industrial relevance of these types of transformations. google.com

Furthermore, the synthesis of important pharmaceuticals like propranolol, which contains a 3-(1-naphthyloxy)propan-2-ol core structure, underscores the significance of propanol derivatives in medicinal chemistry. researchgate.netresearchgate.net The synthetic strategies developed for these molecules often rely on the principles of reactivity and selectivity established through the study of simpler propanol derivatives. The historical development in the synthesis and application of these derivatives has paved the way for the strategic use of more complex building blocks like this compound in modern synthetic endeavors.

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClO4S |

|---|---|

Molecular Weight |

264.73 g/mol |

IUPAC Name |

(3-chloro-2-hydroxypropyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C10H13ClO4S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,12H,6-7H2,1H3 |

InChI Key |

YCZXDGPMENOKSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CCl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 1 Tosyloxy 3 Chloropropan 2 Ol

Regioselective and Stereoselective Synthesis of 1-Tosyloxy-3-chloropropan-2-ol and its Enantiomers

The creation of a specific enantiomer of this compound requires sophisticated strategies that can selectively form one of two possible mirror-image molecules. wikipedia.org This is crucial as different enantiomers can have distinct biological activities and applications. wikipedia.org

Enantioselective Approaches from Chiral Pool Substrates

Chiral pool synthesis is a direct and established method for producing enantiomerically pure compounds. wikipedia.org This approach utilizes readily available and inexpensive chiral molecules, such as amino acids or sugars, as starting materials which are then converted into the desired target molecule through a series of chemical reactions. wikipedia.org For the synthesis of chiral this compound and its precursors, derivatives of glycerol (B35011) or propane-1,2-diols are common starting points.

One notable example involves the use of 3-(2-methoxyphenoxy)propane-1,2-diol (guaifenesin), which can be resolved into its enantiomers effectively. researchgate.net These pure enantiomers serve as precursors for constructing more complex chiral molecules. researchgate.net Another strategy employs yeast-catalyzed reduction of α-haloketones to prepare specific enantiomers of halohydrin precursors. For instance, Yarrowia lipolytica can produce (S)-1-chloro-3-(1-naphthyloxy)propan-2-ol with an 87% yield and 99% enantiomeric excess (e.e.), while Pichia mexicana can yield the (R)-enantiomer with an 85% yield and 95% e.e. researchgate.net These optically active halohydrins are direct precursors that can be tosylated to yield the final product.

Asymmetric Catalysis in the Preparation of Chiral Halohydrin Precursors

Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantioselectivity. chiralpedia.com This field has seen significant advancements, providing efficient routes to enantiomerically pure compounds for various industries. chiralpedia.com In the context of synthesizing chiral halohydrin precursors for this compound, both biocatalysis and chemocatalysis have proven effective.

Halohydrin dehalogenases (HHDHs) are particularly relevant biocatalysts. researchgate.netresearchgate.net These enzymes can catalyze the asymmetric ring-opening of epoxides with various nucleophiles, or perform kinetic resolution of racemic halohydrins, making them ideal for preparing enantiopure substituted alcohols. researchgate.net For example, HheC, a type of halohydrin dehalogenase, can facilitate the epoxidation of differently substituted 1-chloropropan-2-ol derivatives, showing a preference for the (R)-enantiomer. scribd.com

Asymmetric hydrogenation of prochiral ketones is another key technique. ajchem-b.com This method uses transition metal catalysts (like Iridium, Ruthenium, or Rhodium) with chiral ligands to reduce a ketone, creating a chiral alcohol with high enantioselectivity. ajchem-b.com For instance, an Iridium catalyst has been used in the asymmetric hydrogenation of racemic α-substituted lactones to produce chiral diols with yields up to 95% and enantioselectivity up to 95% e.e. ajchem-b.com This approach can be adapted for the synthesis of chiral 3-chloropropane-1,2-diol.

Chemo- and Regioselective Control in Functionalization Reactions

The synthesis of this compound from a precursor like 3-chloropropane-1,2-diol presents a challenge in regioselectivity: the selective functionalization of one hydroxyl group over another. Controlled tosylation is crucial to ensure that the p-toluenesulfonyl (tosyl) group attaches preferentially to the primary hydroxyl group (at position 1) rather than the secondary one (at position 2). jchemlett.com

Several techniques can be employed to achieve this control. jchemlett.com These include using an excess of the diol to keep the concentration of the limiting reagent (tosyl chloride) low, adding the tosyl chloride solution gradually over an extended period, and maintaining low reaction temperatures with an ice bath to slow the reaction rate. jchemlett.com A particularly effective method for the selective sulfonation of a primary alcohol in the presence of a secondary alcohol involves using a catalytic amount of a tin compound, such as Sn(IV) oxide. google.com This process significantly favors the formation of the desired primary tosylate over the secondary and bis-tosylate byproducts. google.com

| Catalyst | Product Distribution (Primary Tosylate : Secondary Tosylate : Bis-tosylate) |

| None (Standard Method) | Mixture |

| Tin (IV) Oxide | Predominantly Primary Tosylate |

| This table illustrates the improved regioselectivity in the tosylation of a diol containing both primary and secondary alcohols when a tin catalyst is used, as described in related synthesis literature. google.com |

Optimized Reaction Conditions and Catalyst Systems for Tosylation and Halogenation

The efficiency of synthesizing this compound is highly dependent on the reaction conditions, including the choice of solvents, additives, and catalysts for both the tosylation and halogenation steps.

Influence of Solvent Systems and Reaction Additives on Synthetic Efficiency

The solvent system plays a critical role in tosylation reactions. In studies on the tosylation of starch, which provides insights into the behavior of hydroxyl groups, polar aprotic solvents like N,N-dimethylacetamide (DMA), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) were investigated. rsc.org A homogeneous reaction in a DMA/LiCl solvent system yielded a significantly higher degree of substitution compared to reactions in DMF or DMSO, where product precipitation limited the reaction's success. rsc.org For the selective tosylation of diols, dichloromethane (B109758) is often a preferred inert organic solvent, showing better results than acetonitrile (B52724), tetrahydrofuran (B95107) (THF), or toluene. google.com

Reaction additives also have a profound impact. The addition of LiCl to the DMA solvent system was crucial for achieving a high degree of tosylation in the starch example. rsc.org In greener synthetic approaches, water has been used as a solvent for the tosylation of primary alcohols. rsc.orgresearchgate.net This method, promoted by potassium hydroxide (B78521) (KOH) and a catalytic amount of a lipophilic tertiary amine like N,N-dimethylbenzylamine, proceeds efficiently while minimizing the use of volatile organic solvents. rsc.orgresearchgate.net Maintaining the pH around 10 is critical in this system to prevent the hydrolysis of tosyl chloride. researchgate.net

| Solvent | Additives | Product State | Degree of Substitution (DSTos) |

| DMA | LiCl | Homogeneous | High (e.g., 0.75%) |

| DMF | LiCl | Heterogeneous | Negligible |

| DMSO | LiCl | Heterogeneous | Negligible |

| DMSO | None | - | Negligible |

| DMF | None | - | Negligible |

| This table, based on findings from starch tosylation, demonstrates the significant influence of the solvent system on the efficiency of the tosylation reaction. rsc.org |

For halogenation, reaction temperature is a key variable. In the conversion of alkyl mesylates to iodides using methylmagnesium iodide (MeMgI), performing the reaction at 0 °C was found to minimize the formation of alkene elimination byproducts without compromising the yield of the desired iodide. acs.org

Development of Efficient and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry emphasizes the development of green and sustainable processes that are efficient, reduce waste, and use less hazardous materials. chemistryjournals.net The synthesis of this compound is no exception, with research focusing on several key areas to improve sustainability.

Biocatalysis: The use of enzymes like halohydrin dehalogenases (HHDHs) offers a green alternative to traditional chemical methods. researchgate.netresearchgate.net These enzymes operate under mild conditions (aqueous environments, neutral pH, room temperature), are highly selective, and can be used to produce enantiomerically pure halohydrins, which are precursors to the target molecule. researchgate.netresearchgate.net

Alternative Solvents: A significant advancement is the replacement of traditional volatile organic solvents with more environmentally friendly options. chemistryjournals.net The development of a water-solvent method for the tosylation of primary alcohols, using a catalytic amine, is a prime example of a greener chemical process. rsc.orgresearchgate.net

Catalyst Optimization: The use of recyclable and non-toxic catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, such as copper powder for C-H activation reactions, can be recovered and reused, reducing waste and cost. nih.gov Similarly, the use of catalytic quantities of tin oxide for regioselective tosylation minimizes the need for stoichiometric reagents. google.com

These strategies, including biocatalysis, the use of water as a solvent, and the development of efficient, recyclable catalyst systems, contribute to the creation of more sustainable and efficient synthetic routes for valuable chemical intermediates like this compound. chemistryjournals.net

Mechanistic Investigations of Reactions Involving 1 Tosyloxy 3 Chloropropan 2 Ol

Elucidation of Nucleophilic Substitution Pathways at C-1 (Tosyloxy) and C-3 (Chloro)

The presence of two distinct electrophilic carbons, C-1 bearing the tosyloxy group and C-3 bearing the chloro group, sets the stage for competitive nucleophilic substitution reactions. The nature of the nucleophile, reaction conditions, and the inherent electronic and steric properties of the substrate dictate the preferred reaction pathway. Generally, nucleophilic substitution can proceed via SN1 or SN2 mechanisms. masterorganicchemistry.comchemguide.co.ukyoutube.com The S_N2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry, while the S_N1 mechanism proceeds through a carbocation intermediate, often resulting in a mixture of stereoisomers. masterorganicchemistry.comyoutube.com

One of the most significant reaction pathways for 1-Tosyloxy-3-chloropropan-2-ol is intramolecular cyclization, driven by the proximate hydroxyl group acting as an internal nucleophile.

Epoxide Formation: Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then attack the adjacent C-1 carbon, displacing the tosyloxy group in an intramolecular S_N2 reaction to form an epoxide. This process is a classic example of the Williamson ether synthesis adapted for an intramolecular cyclization. The resulting epoxide, a highly strained three-membered ring, is itself a valuable intermediate for further synthetic transformations. nih.gov Unsaturated chlorohydrins can also undergo intramolecular cyclization to form epoxides in situ. nih.gov

The regioselectivity of epoxide ring-opening is a critical aspect of their chemistry. frontiersin.org In the case of N-Boc protected aniline-tethered 2,3-disubstituted epoxides, intramolecular cyclization can lead to the formation of 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. rsc.org The regioselectivity of this cyclization is influenced by the substituent at the C-3 position of the epoxide. rsc.org Alkyl substituents favor a 5-exo cyclization to yield 1,3-oxazolidin-2-ones, while aryl groups can lead to a mixture of 5-exo and 6-endo products. rsc.org

Heterocycle Synthesis: Beyond simple epoxide formation, this compound and its derivatives are precursors for a variety of heterocyclic compounds. nih.govuou.ac.in For instance, treatment of related aminohalohydrins can lead to the formation of substituted α-arylamino-α′-chloropropan-2-ones, which are precursors for various bioactive compounds. researchgate.net The synthesis of heterocyclic compounds can be achieved through various reactions like cyclization, condensation, and cycloaddition. Hypervalent iodine reagents have also been employed in the synthesis of heterocycles. dovepress.com

The intramolecular aminolysis of 3,4-epoxy amines, a related structural motif, can be catalyzed by lanthanide triflates to produce azetidines. frontiersin.org This reaction demonstrates the potential for forming nitrogen-containing heterocycles from precursors bearing an epoxide and a nucleophilic amine.

In the presence of external nucleophiles, a competition arises between intramolecular cyclization and intermolecular substitution. A strong, highly concentrated external nucleophile would favor intermolecular attack. The tosyloxy group at C-1 is a significantly better leaving group than the chloro group at C-3, making C-1 the primary site for intermolecular S_N2 attack.

The general form of a nucleophilic substitution reaction involves an electron-rich nucleophile attacking an electron-deficient substrate, leading to the displacement of a leaving group. encyclopedia.pubnih.gov The reaction between a halogenoalkane and hydroxide (B78521) ions is a classic example of nucleophilic substitution. chemguide.co.uk

The table below summarizes the expected outcomes based on the nature of the nucleophile.

| Nucleophile Type | Predominant Reaction Pathway | Expected Product(s) |

| Strong, non-bulky base (e.g., NaH) | Intramolecular S_N2 | Epoxide |

| Strong, external nucleophile (e.g., NaN3) | Intermolecular S_N2 at C-1 | 1-Azido-3-chloropropan-2-ol |

| Weak, neutral nucleophile (e.g., H2O) | S_N1 (if carbocation is stable) or slow S_N2 | Mixture of products, potential for rearrangements |

Mechanistic Aspects of Elimination Reactions and Rearrangements

Elimination reactions, which can compete with substitution, typically require a strong base and can proceed through E1 or E2 mechanisms. masterorganicchemistry.com In the case of this compound, the presence of protons on the carbon adjacent to the leaving groups could potentially lead to elimination, although this is generally less favored than substitution or intramolecular cyclization under typical conditions.

Rearrangement reactions often accompany reactions that proceed through carbocation intermediates, such as S_N1 or E1 pathways. masterorganicchemistry.comwiley-vch.debyjus.com If a carbocation were to form at C-1 upon departure of the tosyloxy group, a hydride shift from C-2 could occur to form a more stable secondary carbocation. However, the conditions that favor carbocation formation (e.g., polar protic solvents, non-nucleophilic conditions) are also conducive to solvolysis.

Computational and Theoretical Studies of Reactivity and Selectivity

Computational chemistry offers powerful tools to investigate the mechanisms of reactions involving this compound. These studies can provide insights into reaction energetics, transition state structures, and the factors governing selectivity.

Computational studies can be used to calculate the activation energies for the competing reaction pathways. For instance, the energy barrier for the intramolecular S_N2 reaction leading to epoxide formation can be compared to the barrier for intermolecular attack by an external nucleophile. These calculations can help to predict the dominant reaction pathway under a given set of conditions.

Transition state theory is central to understanding reaction rates. dss.go.th For the intramolecular cyclization, the transition state would involve the oxygen of the alkoxide approaching the C-1 carbon, with the C-O bond forming and the C-OTs bond breaking simultaneously. The geometry and energy of this transition state determine the rate of the reaction. Computational modeling can reveal the precise structure of this transition state, including bond lengths and angles.

The table below presents a hypothetical comparison of calculated activation energies for different pathways.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Intramolecular S_N2 (Epoxide formation) | 15 |

| Intermolecular S_N2 at C-1 (with N3-) | 20 |

| Intermolecular S_N2 at C-3 (with N3-) | 35 |

Note: These are illustrative values and would need to be determined through specific computational studies.

Molecular modeling is particularly useful for understanding the stereochemical consequences of reactions. For chiral this compound, the intramolecular cyclization to the epoxide is expected to proceed with inversion of configuration at C-1, consistent with an S_N2 mechanism. Computational models can visualize the approach of the nucleophilic oxygen from the side opposite to the tosyloxy leaving group, confirming this stereochemical outcome.

In cases where carbocation intermediates are formed, molecular modeling can help to predict the stereochemical outcome of nucleophilic attack. Since a planar carbocation can be attacked from either face, a racemic or diastereomeric mixture of products is often expected. masterorganicchemistry.com However, factors such as substrate-catalyst interactions can influence the facial selectivity of the attack.

Reactivity Profiles and Strategic Transformations of 1 Tosyloxy 3 Chloropropan 2 Ol

Differential Reactivity of the Tosyloxy and Chloro Leaving Groups

The core of 1-Tosyloxy-3-chloropropan-2-ol's synthetic versatility lies in the pronounced difference in the leaving group ability of the tosyloxy and chloro substituents. In nucleophilic substitution reactions, the rate of reaction is heavily influenced by the ability of the leaving group to depart and stabilize the negative charge that develops.

The tosylate group (p-toluenesulfonate, TsO⁻) is an exceptionally good leaving group. This is because the negative charge on the oxygen atom is extensively delocalized through resonance across the three oxygen atoms and the benzene (B151609) ring of the sulfonate group. This delocalization stabilizes the resulting anion, making it a very weak base and, consequently, an excellent leaving group.

In contrast, the chloride ion (Cl⁻) is a good leaving group but is significantly less effective than tosylate. While the chloride ion is the conjugate base of a strong acid (HCl), the negative charge is localized on a single atom. The superior ability of the tosylate group to stabilize the negative charge makes the C-OTs bond more reactive towards nucleophilic attack than the C-Cl bond. ub.eduvanderbilt.edu This reactivity difference is the foundation for the chemoselective transformations of this molecule.

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

|---|---|---|---|

| Tosylate (TsO⁻) | p-Toluenesulfonic acid (TsOH) | -2.8 | Excellent |

| Chloride (Cl⁻) | Hydrochloric acid (HCl) | -7 | Good (but less than Tosylate) |

Selective Functional Group Interconversions and Derivatizations

The distinct chemical nature of the three functional groups allows for their selective modification. Chemists can target a specific group for transformation while leaving the others intact by carefully choosing reagents and reaction conditions.

Reactions at the Primary Positions (Tosyloxy and Chloro)

Due to the superior leaving group ability of the tosylate, nucleophilic substitution reactions occur preferentially at the C-1 position. vanderbilt.edu A wide array of nucleophiles can be used to displace the tosyloxy group, leading to a diverse range of functionalized propanols. For example, treatment with sodium iodide in acetone (B3395972) (the Finkelstein reaction) would selectively replace the tosylate with iodide, leaving the chloride untouched. vanderbilt.edu Similarly, other nucleophiles like azide (B81097) or cyanide anions will attack the carbon bearing the tosyloxy group. vanderbilt.edu

Displacement of the chloro group typically requires harsher conditions or the prior conversion of the more reactive tosyloxy group. For instance, after the tosyloxy group has been replaced, a subsequent nucleophilic substitution can be performed at the C-3 position, often requiring higher temperatures or stronger nucleophiles.

Table 2: Selective Nucleophilic Substitution at Primary Positions

| Reagent/Nucleophile | Target Position | Product Structure (Schematic) | Reaction Type |

|---|---|---|---|

| NaI, acetone | C1-OTs | I-CH₂-CH(OH)-CH₂-Cl | Finkelstein Reaction vanderbilt.edu |

| NaN₃, DMF | C1-OTs | N₃-CH₂-CH(OH)-CH₂-Cl | Azide Substitution vanderbilt.edu |

| KCN, DMSO | C1-OTs | NC-CH₂-CH(OH)-CH₂-Cl | Cyano Substitution vanderbilt.edu |

Transformations Involving the Secondary Hydroxyl Group (e.g., Oxidation, Esterification)

The secondary hydroxyl group at the C-2 position is also a site for various chemical transformations, independent of the leaving groups at C-1 and C-3. nih.govmsu.edu

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-tosyloxy-3-chloropropan-2-one. This transformation can be achieved using a variety of oxidizing agents. imperial.ac.uk Standard chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃/H₂SO₄) are effective. imperial.ac.uk For molecules sensitive to harsh acidic conditions, milder, more selective methods such as Swern oxidation or Dess-Martin periodinane (DMP) oxidation are preferred. fiveable.me TEMPO-catalyzed oxidations also provide a gentle method for this conversion. nih.gov The resulting α-haloketone is a valuable synthetic intermediate itself. researchgate.net

Esterification: The hydroxyl group can readily react with carboxylic acids or their activated derivatives (such as acid chlorides or anhydrides) to form esters. byjus.comyoutube.com This reaction is typically catalyzed by a small amount of strong acid. byjus.com The esterification process allows for the introduction of a wide variety of acyl groups, further diversifying the molecular structure for use in the synthesis of more complex targets. msu.edu

Table 3: Common Transformations of the Secondary Hydroxyl Group

| Transformation | Reagent Examples | Product Functional Group |

|---|---|---|

| Oxidation | PCC, DMP, Swern Oxidation, TEMPO nih.govfiveable.me | Ketone |

| Esterification | R-COOH/H⁺, R-COCl/Pyridine byjus.comyoutube.com | Ester |

Chemoselective and Stereoselective Reactions with Diverse Nucleophiles

Chemoselectivity is a critical concept when working with polyfunctional molecules like this compound. It refers to the preferential reaction of a reagent with one functional group over others. youtube.com As established, the primary site of nucleophilic attack is the carbon bearing the tosylate group.

A classic example of a chemoselective reaction with this substrate is intramolecular cyclization under basic conditions. Treatment with a strong base, such as sodium hydride or potassium tert-butoxide, will deprotonate the secondary hydroxyl group to form an alkoxide. This newly formed nucleophilic alkoxide can then attack one of the electrophilic primary carbons. Due to the superior leaving group ability of tosylate, the intramolecular Sₙ2 attack will preferentially displace the tosyl group, leading to the formation of (chloromethyl)oxirane, also known as epichlorohydrin. atamankimya.com This transformation is a highly efficient way to construct an epoxide ring.

Stereoselectivity becomes important when considering the chiral center at C-2. If the starting material is enantiomerically pure (e.g., (R)-1-Tosyloxy-3-chloropropan-2-ol), the stereochemistry can be controlled or inverted during subsequent reactions. For example, in the Sₙ2 reactions at the C-1 position, the stereochemistry at the C-2 center is typically retained. However, in the intramolecular cyclization to form the epoxide, the attack of the alkoxide on C-1 occurs with inversion of configuration at C-1, while the stereocenter at C-2 remains fixed, leading to a specific enantiomer of epichlorohydrin. The reduction of the corresponding ketone (1-tosyloxy-3-chloropropan-2-one) can also be performed stereoselectively using chiral reducing agents or enzymatic methods to favor the formation of one alcohol enantiomer over the other. researchgate.net

Table 4: Chemoselective Reactions with Nucleophiles

| Nucleophile/Reagent | Primary Site of Reaction | Resulting Product Type | Key Feature |

|---|---|---|---|

| External Nucleophile (e.g., N₃⁻, CN⁻, I⁻) | C1-OTs | Substituted Propanol (B110389) | Differential Leaving Group Ability vanderbilt.edu |

| Strong Base (e.g., NaH, KOtBu) | O-H, then C1-OTs | Epoxide (Epichlorohydrin) atamankimya.com | Intramolecular Sₙ2 Cyclization |

| Acylating Agent (e.g., Ac₂O) | O-H | Ester | Reaction at Hydroxyl Group msu.edu |

| Oxidizing Agent (e.g., PCC) | O-H | Ketone | Reaction at Hydroxyl Group imperial.ac.uk |

Applications of 1 Tosyloxy 3 Chloropropan 2 Ol As a Versatile Building Block in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Frameworksorganic-chemistry.orgnih.govmdpi.comresearchgate.netnih.govresearchgate.netorganic-chemistry.orgresearchgate.netarkat-usa.orgresearchgate.net

The unique arrangement of reactive sites in 1-tosyloxy-3-chloropropan-2-ol facilitates its use in the synthesis of a wide array of heterocyclic compounds. These cyclic structures are fundamental cores of many biologically active molecules and functional materials.

A primary application of this compound is in the synthesis of epoxides, which are three-membered cyclic ethers. libretexts.orgwikipedia.org This transformation is typically achieved through an intramolecular Williamson ether synthesis, where treatment with a base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the adjacent chloride in an SN2 reaction. youtube.com The resulting epoxide is a highly strained and reactive intermediate, susceptible to ring-opening by a variety of nucleophiles. openstax.orglibretexts.org

The regioselectivity of the epoxide ring-opening can be controlled by the reaction conditions. openstax.orglibretexts.org Under acidic conditions, nucleophilic attack generally occurs at the more substituted carbon atom, proceeding through a mechanism with partial SN1 character. openstax.orgmasterorganicchemistry.com Conversely, basic or nucleophilic conditions favor attack at the less sterically hindered carbon via an SN2 pathway. openstax.orglibretexts.orglibretexts.org This predictable reactivity allows for the synthesis of a diverse range of 1,2-disubstituted products, such as diols, amino alcohols, and haloalcohols. openstax.orglibretexts.org

Table 1: Examples of Epoxide Ring-Opening Reactions

| Nucleophile | Reaction Conditions | Major Product |

| H₂O/H⁺ | Acidic | 1,2-Diol (trans) openstax.orglibretexts.org |

| ROH/H⁺ | Acidic | Alkoxy-alcohol libretexts.org |

| HX (anhydrous) | Acidic | trans-Halohydrin openstax.orglibretexts.org |

| OH⁻ | Basic | 1,2-Diol (trans) libretexts.orglibretexts.org |

| RO⁻ | Basic | Alkoxy-alcohol libretexts.org |

| NH₃, RNH₂, R₂NH | Basic | Amino alcohol libretexts.org |

| RMgX (Grignard) | Basic | Alcohol libretexts.org |

The strategic manipulation of the functional groups in this compound enables the construction of various nitrogen-, oxygen-, and sulfur-containing heterocycles, which are prevalent in pharmaceuticals and natural products. organic-chemistry.orgnih.govmdpi.comnih.govresearchgate.netorganic-chemistry.orgresearchgate.netarkat-usa.orgresearchgate.netnih.govmdpi.comopenmedicinalchemistryjournal.com

Nitrogen-Containing Heterocycles: The electrophilic nature of the carbons bearing the tosylate and chloride leaving groups allows for cyclization reactions with nitrogen nucleophiles. For instance, reaction with primary amines can lead to the formation of azetidines or other nitrogenous rings, depending on the reaction conditions and the structure of the amine. These heterocycles are important scaffolds in medicinal chemistry. organic-chemistry.orgmdpi.comnih.govmdpi.comopenmedicinalchemistryjournal.com

Oxygen-Containing Heterocycles: Beyond epoxides, this building block can be used to synthesize larger oxygen-containing rings. nih.govresearchgate.netresearchgate.net By employing diols or other oxygen nucleophiles, it is possible to construct tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives, which are common motifs in natural product chemistry. researchgate.netresearchgate.net

Sulfur-Containing Heterocycles: The versatility of this compound extends to the synthesis of sulfur-containing heterocycles. nih.govresearchgate.netresearchgate.netorganic-chemistry.orgarkat-usa.org Reactions with sulfur nucleophiles, such as thiols or sulfide (B99878) salts, can lead to the formation of thiiranes (episulfides), thiolanes, or thianes. These sulfur heterocycles are of interest for their unique chemical properties and biological activities. nih.govorganic-chemistry.org

Preparation of Chiral Intermediates and Enantiomerically Enriched Compoundsnih.govportico.org

The presence of a stereocenter at the 2-position of this compound makes it a valuable chiral building block for asymmetric synthesis. The ability to start with an enantiomerically pure form of this compound allows for the transfer of chirality to more complex molecules.

Enantiomerically pure this compound serves as a key starting material in the total synthesis of various biologically active natural products and their analogs. nih.govrsc.orgnih.gov Its defined stereochemistry is crucial for establishing the correct absolute configuration of stereocenters in the target molecule, which is often essential for its biological function. The synthetic strategy often involves the initial reaction at one of the electrophilic centers, followed by manipulation of the remaining functional groups to build the desired molecular framework.

The stereocenter in this compound exerts significant influence on the stereochemical outcome of subsequent reactions in a multi-step synthesis. youtube.comyoutube.com This substrate-controlled stereodifferentiation is a powerful tool for creating new stereocenters with a predictable configuration relative to the existing one. For example, the ring-opening of a chiral epoxide derived from this building block will proceed with a defined stereochemical course (e.g., inversion of configuration in an SN2 reaction), thereby setting the stereochemistry of two adjacent carbon atoms. This level of control is critical in the synthesis of complex molecules with multiple stereocenters.

Development of Pharmaceutical Precursors and Natural Product Analogues through its Synthetic Implementationnih.govrsc.orgunina.it

The utility of this compound extends to the development of precursors for pharmaceuticals and the synthesis of analogues of natural products. nih.govrsc.orgunina.it Its ability to introduce a three-carbon chiral motif with versatile handles for further functionalization makes it an attractive starting point for drug discovery programs. By modifying the reaction sequences and the nucleophiles employed, a library of structurally diverse compounds can be generated from this single building block, facilitating the exploration of structure-activity relationships (SAR) and the identification of new therapeutic agents.

Analytical Methodologies for Monitoring and Characterizing the Synthesis and Reactions of 1 Tosyloxy 3 Chloropropan 2 Ol in Academic Research

Spectroscopic Techniques for Reaction Progress Monitoring and Structural Elucidation of Products and Intermediates (e.g., NMR, MS, IR in a mechanistic or synthetic context)

Spectroscopic techniques are indispensable for the real-time monitoring of synthetic transformations and for the definitive structural characterization of 1-Tosyloxy-3-chloropropan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum allows for the identification and confirmation of the compound's structure by analyzing chemical shifts, signal integrations, and splitting patterns. For instance, the synthesis can be monitored by observing the disappearance of signals corresponding to the starting materials and the emergence of a characteristic set of peaks for the product. The protons of the propyl backbone and the tosyl group appear in distinct regions of the spectrum.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule, confirming the presence of the chloromethyl, alcohol-bearing, and tosyloxy-substituted carbons, as well as the carbons of the tosyl group.

The table below outlines the predicted NMR data for this compound, which is essential for its characterization. youtube.com

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| CH₃ (Tosyl) | ~2.4 ppm (singlet) | ~21 ppm |

| CH₂Cl | ~3.6-3.8 ppm (multiplet) | ~47 ppm |

| CHOH | ~4.1-4.3 ppm (multiplet) | ~70 ppm |

| CH₂OTs | ~4.0-4.2 ppm (multiplet) | ~73 ppm |

| Ar-H (ortho to CH₃) | ~7.4 ppm (doublet) | ~128 ppm |

| Ar-H (ortho to SO₂) | ~7.8 ppm (doublet) | ~130 ppm |

| Ar-C (quaternary) | - | ~134 ppm, ~145 ppm |

| OH | Variable (broad singlet) | - |

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Techniques like Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. nih.govnih.gov GC-MS, often after derivatization, can simultaneously separate and identify the compound. nih.gov The mass spectrum would be expected to show a molecular ion peak (or a related peak like [M+H]⁺ or [M+Na]⁺) corresponding to the chemical formula C₁₀H₁₃ClO₄S, along with characteristic fragment ions resulting from the loss of groups such as the tosyl moiety or the chloromethyl group.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. It is particularly useful for monitoring the tosylation reaction of 3-chloropropane-1,2-diol by observing the appearance of strong absorption bands characteristic of the sulfonate ester group.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| S=O (sulfonate) | 1350-1370 and 1170-1190 (strong) |

| C-O | 1000-1300 |

| C-Cl | 600-800 |

Chromatographic Techniques for Purity Assessment and Isolation in Synthetic Procedures (e.g., HPLC, GC, TLC)

Chromatographic methods are fundamental for separating this compound from starting materials, by-products, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for determining the purity of non-volatile compounds like this compound. bitesizebio.com Reversed-phase HPLC, using a C18 column, is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pan.olsztyn.plinternationaljournalssrg.org Detection is commonly achieved using an ultraviolet (UV) detector, which is sensitive to the aromatic tosyl group. The method can be optimized to separate the desired product from any unreacted starting materials or side products. pan.olsztyn.pl

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water |

| Detector | UV at ~254 nm or 225 nm |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient |

Gas Chromatography (GC) GC is best suited for volatile and thermally stable compounds. bitesizebio.com Direct analysis of this compound by GC can be challenging due to its relatively high boiling point and potential for thermal degradation. Therefore, analysis often requires derivatization of the hydroxyl group to a more volatile and stable ether or ester. nih.gov When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification of impurities. nih.gov Analytical methods developed for related chloropropanols, which often involve derivatization followed by GC-MS, can be adapted for this compound. nih.gov

Thin-Layer Chromatography (TLC) TLC is a quick, inexpensive, and convenient method used to monitor the progress of a reaction in real-time. google.com A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). By comparing the spot of the reaction mixture with spots of the starting materials, the consumption of reactants and the formation of the product can be visualized, typically under UV light (due to the UV-active tosyl group) or by staining.

Chiral Analytical Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)

Since this compound is a chiral molecule, determining its enantiomeric purity is critical, especially when it is used in asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of chiral compounds. uma.esresearchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.netmdpi.com Polysaccharide-based CSPs are widely used for this purpose. The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is crucial for achieving good separation.

| Parameter | Typical Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak®) |

| Mobile Phase | n-Hexane / Isopropanol mixture |

| Detector | UV at ~254 nm |

| Flow Rate | ~0.5-1.0 mL/min |

| Analysis Goal | Separation of (R)- and (S)-enantiomers and quantification of ee |

NMR with Chiral Shift Reagents An alternative method for determining enantiomeric excess is through NMR spectroscopy using chiral auxiliaries. rsc.org

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers of the analyte, which results in separate, distinguishable signals for each enantiomer in the NMR spectrum. researchgate.net The enantiomeric excess can then be calculated by integrating these distinct signals.

Chiral Shift Reagents (CSRs): Lanthanide-based complexes are often used as CSRs. google.comfrontiersin.org They induce different chemical shift changes for the protons of each enantiomer, allowing for their differentiation and quantification by ¹H NMR. The hydroxyl group of this compound is a suitable site for interaction with such reagents. researchgate.net This method provides a direct measure of the enantiomeric ratio in the sample without the need for physical separation. frontiersin.org

Future Research Directions and Emerging Paradigms in the Chemistry of 1 Tosyloxy 3 Chloropropan 2 Ol

Development of Novel Catalytic and Green Chemistry Approaches for its Synthesis and Transformations

The future synthesis and application of 1-tosyloxy-3-chloropropan-2-ol will increasingly be guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. amt.uk A key area of development will be the implementation of catalytic methods to replace stoichiometric reagents, thereby minimizing waste and enhancing atom economy.

Current synthetic routes to similar chlorohydrin derivatives often involve multi-step processes. Future research will likely focus on developing catalytic, one-pot syntheses. For instance, the use of heterogeneous catalysts could simplify purification and allow for catalyst recycling, contributing to more sustainable processes. Biocatalysis, employing enzymes such as epoxide hydrolases or ketoreductases, presents a particularly promising avenue for the enantioselective synthesis of chiral derivatives of this compound. nih.govnih.govresearchgate.net Epoxide hydrolases can catalyze the resolution of racemic epoxides to produce enantiopure diols, a strategy that could be adapted for the synthesis of chiral chlorohydrins. nih.govnih.gov The use of ionic liquids as reaction media in these biocatalytic processes has shown promise in improving enantioselectivity and overcoming the low solubility of substrates in aqueous solutions. nih.gov

Furthermore, green chemistry principles will drive the exploration of safer and more environmentally benign solvents and reagents for the transformations of this compound. The replacement of traditional volatile organic compounds with greener alternatives, such as 2-methyltetrahydrofuran, is an area of active research.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and transformations of this compound into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. syrris.comwuxiapptec.com Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. syrris.combeunderonde.nl This enhanced control can lead to higher yields, cleaner reaction profiles, and the ability to safely handle hazardous intermediates or highly exothermic reactions. amt.ukbeunderonde.nl

The modular nature of flow chemistry systems allows for the telescoping of multiple reaction steps, eliminating the need for isolation and purification of intermediates. wuxiapptec.com For a molecule like this compound, a flow process could be envisioned where the initial formation of the chlorohydrin is immediately followed by tosylation and subsequent in-line transformation to a desired product. This approach is particularly advantageous for the synthesis of active pharmaceutical ingredients (APIs), where consistency and quality are paramount.

Automated synthesis platforms, which combine robotics with software to perform chemical reactions, can further accelerate the exploration of the synthetic potential of this compound. researchgate.net These systems can rapidly screen a wide range of reaction conditions and reactants, enabling the discovery of novel transformations and the optimization of reaction protocols in a high-throughput manner. The use of cartridge-based reagents in automated synthesizers can simplify the experimental setup and improve reproducibility.

Exploration of Unprecedented Reactivity Patterns and Novel Synthetic Utilities

The unique combination of functional groups in this compound provides a rich playground for the exploration of novel reactivity patterns. The tosylate group is an excellent leaving group, the chloro group can be displaced by a variety of nucleophiles, and the hydroxyl group can be derivatized or participate in intramolecular reactions.

Future research will likely focus on exploiting the interplay between these functional groups to develop novel synthetic methodologies. For example, the intramolecular cyclization of derivatives of this compound could provide access to a variety of heterocyclic compounds. Base-mediated cyclization of related 1-amino-3-chloropropan-2-ol (B1208272) derivatives with carbon disulfide has been shown to produce six-membered cyclic dithiocarbamates, suggesting that similar strategies could be applied to this compound to generate novel sulfur-containing heterocycles. rsc.org

The selective functionalization of each position is a key challenge and opportunity. The development of orthogonal protection-deprotection strategies will be crucial for unlocking the full synthetic potential of this molecule. Furthermore, the investigation of its reactivity under various catalytic conditions, including transition-metal catalysis, could lead to the discovery of unprecedented transformations. For instance, palladium-catalyzed cross-coupling reactions at the chloro-position, or transition-metal-catalyzed ring-opening of epoxide derivatives, could significantly expand its synthetic utility.

The application of this compound as a precursor for the synthesis of complex molecules is another promising area of research. Its trifunctional nature makes it an ideal starting material for the convergent synthesis of elaborate molecular architectures. libretexts.org For example, it could serve as a key building block in the synthesis of natural products or medicinally relevant compounds.

Contribution to the Synthesis of Advanced Materials and Functional Molecules

The inherent functionality of this compound makes it a promising candidate for the synthesis of advanced materials and functional molecules. springerprofessional.de The presence of multiple reactive sites allows for its incorporation into polymeric structures, leading to materials with tailored properties.

One potential application is in the synthesis of functional polymers. The hydroxyl group can be used as an initiation site for ring-opening polymerization, while the chloro and tosyl groups can be post-polymerization modified to introduce specific functionalities. This could lead to the development of new materials for applications such as drug delivery, coatings, and advanced composites. The synthesis of materials through methods like hydrothermal synthesis or electrochemical methods could also be explored. springerprofessional.de

Moreover, this compound can serve as a precursor for the synthesis of a variety of small functional molecules. Its ability to be converted into chiral epoxides makes it a valuable starting material for the synthesis of enantiomerically pure pharmaceuticals. youtube.commdpi.com For example, chiral epoxides are key intermediates in the synthesis of beta-blockers and other important drugs. researchgate.net The development of efficient and stereoselective methods for the conversion of this compound into these high-value compounds is a key area for future research.

The exploration of this molecule in the context of materials science could also involve its use in the preparation of metal-organic frameworks (MOFs) or other porous materials, where the functional groups could serve as coordination sites or as points for post-synthetic modification. The development of novel synthesis strategies for such advanced materials is an active area of research. springerprofessional.de

Q & A

Q. What are the optimal synthetic conditions for preparing 1-Tosyloxy-3-chloropropan-2-ol with high yield and purity?

- Methodological Answer : The synthesis typically involves tosylation of 3-chloropropane-1,2-diol using p-toluenesulfonyl chloride (TsCl) under controlled alkaline conditions (e.g., pyridine or triethylamine as a base). Key parameters include:

- Temperature : Maintain 0–5°C during TsCl addition to minimize side reactions like hydrolysis .

- Solvent : Use anhydrous dichloromethane or THF to avoid moisture interference.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm via melting point (e.g., ~85–87°C, if crystalline) .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR :

- ¹H NMR : Look for characteristic signals: δ 2.4 ppm (Ts methyl), δ 4.0–4.5 ppm (CH₂Cl and TsO-CH₂), and δ 3.6 ppm (CH-OH).

- ¹³C NMR : Confirm Ts group presence (C=O at ~145 ppm, aromatic carbons at ~128–133 ppm) .

- FT-IR : Peaks at ~1360 cm⁻¹ (S=O) and ~1170 cm⁻¹ (C-O) validate the tosyl group.

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~278.7) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitutions in this compound?

- Methodological Answer : The tosyl group (a strong leaving group) and chlorine substituent create competing reactive sites. Systematic studies suggest:

- Electronic Factors : The electron-withdrawing Cl atom destabilizes the adjacent C-O bond, favoring nucleophilic attack at the TsO-CH₂ site.

- Steric Factors : Bulky nucleophiles (e.g., tert-butoxide) may preferentially attack the less hindered TsO-CH₂ position.

- Experimental Design : Compare reaction outcomes using small (e.g., NH₃) vs. bulky nucleophiles (e.g., PhS⁻) under identical conditions. Monitor intermediates via stopped-flow NMR or kinetic profiling .

Q. What strategies resolve contradictions in reported reaction mechanisms for this compound’s hydrolysis?

- Methodological Answer : Discrepancies in SN1 vs. SN2 pathways arise from solvent polarity and pH variations. To address this:

- Kinetic Isotope Effects (KIE) : Compare rates in H₂O vs. D₂O. A high KIE (>1) supports SN1 (carbocation formation).

- Solvent Screening : Test hydrolysis in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., MeOH/H₂O). SN2 dominates in polar aprotic media.

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate transition-state energies for competing pathways .

Q. How can researchers optimize stereochemical control in derivatives of this compound?

- Methodological Answer : The chiral center at C2 requires enantioselective synthesis or resolution:

- Chiral Catalysts : Use Sharpless epoxidation conditions (Ti(OiPr)₄, chiral tartrate ligands) to induce asymmetry in precursor diols.

- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents.

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated for structurally related chloropropanol derivatives .

Data Contradiction Analysis

Q. Why do studies report varying thermal stability profiles for this compound?

- Methodological Answer : Discrepancies arise from impurities (e.g., residual TsCl or moisture) and analytical methods:

- DSC/TGA : Pure samples show decomposition onset at ~150°C. Impure batches degrade earlier (~120°C).

- Accelerated Stability Testing : Store samples under controlled humidity (≤30% RH) and monitor via periodic HPLC.

- Controlled Replication : Repeat synthesis/purification protocols from conflicting studies to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.